molecular formula C16H35NO B14735687 8-(Dibutylamino)octan-1-ol CAS No. 5412-93-1

8-(Dibutylamino)octan-1-ol

Cat. No.: B14735687
CAS No.: 5412-93-1
M. Wt: 257.45 g/mol
InChI Key: DAEWVRQLHVCGRW-UHFFFAOYSA-N
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Description

8-(Dibutylamino)octan-1-ol: is an organic compound with the molecular formula C16H35NO . It is a member of the amino alcohol family, characterized by the presence of both an amine group and a hydroxyl group. This compound is known for its applications in various chemical reactions and industrial processes due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-(Dibutylamino)octan-1-ol typically involves the reaction of 1,8-octanediol with dibutylamine . The process can be summarized as follows:

    Starting Materials: 1,8-octanediol and dibutylamine.

    Reaction Conditions: The reaction is usually carried out in the presence of a catalyst such as or . The mixture is heated to a temperature of around to facilitate the reaction.

    Procedure: The 1,8-octanediol is reacted with dibutylamine under the specified conditions, leading to the formation of this compound.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors are used to mix and heat the reactants.

    Purification: The product is purified through distillation or recrystallization to obtain a high-purity compound.

    Quality Control: The final product undergoes rigorous quality control to ensure it meets industry standards.

Chemical Reactions Analysis

Types of Reactions: 8-(Dibutylamino)octan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as or are used under acidic conditions.

    Reduction: Reagents like or are employed.

    Substitution: Conditions vary depending on the substituent being introduced, but common reagents include and .

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted amino alcohols.

Scientific Research Applications

8-(Dibutylamino)octan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of surfactants, emulsifiers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 8-(Dibutylamino)octan-1-ol involves its interaction with molecular targets through its amine and hydroxyl groups. These functional groups allow the compound to:

    Bind to Receptors: The amine group can interact with various receptors, potentially modulating their activity.

    Participate in Hydrogen Bonding: The hydroxyl group can form hydrogen bonds with other molecules, influencing their behavior and stability.

    Pathways Involved: The compound may affect signaling pathways related to its molecular targets, leading to various biological effects.

Comparison with Similar Compounds

  • 8-(Diethylamino)octan-1-ol
  • 8-(Dipropylamino)octan-1-ol
  • 8-(Dibutylamino)-1-phenanthren-9-yl-octan-1-ol

Comparison:

  • 8-(Dibutylamino)octan-1-ol is unique due to its specific chain length and the presence of dibutyl groups, which influence its physical and chemical properties.
  • Compared to 8-(Diethylamino)octan-1-ol , it has a longer alkyl chain, leading to different solubility and reactivity profiles.
  • 8-(Dipropylamino)octan-1-ol has similar properties but differs in the length and branching of the alkyl groups, affecting its interactions and applications.
  • 8-(Dibutylamino)-1-phenanthren-9-yl-octan-1-ol has an additional aromatic ring, which significantly alters its chemical behavior and potential applications.

Properties

CAS No.

5412-93-1

Molecular Formula

C16H35NO

Molecular Weight

257.45 g/mol

IUPAC Name

8-(dibutylamino)octan-1-ol

InChI

InChI=1S/C16H35NO/c1-3-5-13-17(14-6-4-2)15-11-9-7-8-10-12-16-18/h18H,3-16H2,1-2H3

InChI Key

DAEWVRQLHVCGRW-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)CCCCCCCCO

Origin of Product

United States

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